molecular formula C18H16BrF3N2O2 B12967572 3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide

3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide

Cat. No.: B12967572
M. Wt: 429.2 g/mol
InChI Key: WZHXLWIBTOHFPS-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide is a complex organic compound that features a bromine atom, a morpholino group, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide typically involves multiple steps. One common method includes the bromination of a benzamide precursor followed by the introduction of the morpholino and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone
  • 3-Bromo-5-(trifluoromethyl)phenol
  • 5-Bromo-2-fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide

Uniqueness

3-Bromo-N-(2-morpholino-5-(trifluoromethyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16BrF3N2O2

Molecular Weight

429.2 g/mol

IUPAC Name

3-bromo-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H16BrF3N2O2/c19-14-3-1-2-12(10-14)17(25)23-15-11-13(18(20,21)22)4-5-16(15)24-6-8-26-9-7-24/h1-5,10-11H,6-9H2,(H,23,25)

InChI Key

WZHXLWIBTOHFPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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